YM 900

Catalog No.
S547594
CAS No.
154164-30-4
M.F
C11H8ClN5O4
M. Wt
309.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
YM 900

CAS Number

154164-30-4

Product Name

YM 900

IUPAC Name

6-imidazol-1-yl-7-nitro-1,4-dihydroquinoxaline-2,3-dione;hydrochloride

Molecular Formula

C11H8ClN5O4

Molecular Weight

309.66 g/mol

InChI

InChI=1S/C11H7N5O4.ClH/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15;/h1-5H,(H,13,17)(H,14,18);1H

InChI Key

UMLFDVOHVJPDIZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

YM90K hydrochloride; YM 90 K hydrochloride; YM-90-K hydrochloride; YM90K HCl; YM-90-K HCl; YM 90 K HCl;

Canonical SMILES

C1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-].Cl

The exact mass of the compound 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

YM-900, also known as YM90K, is a potent, competitive, and selective quinoxalinedione-class antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors. It is utilized as a research tool in neuroscience to investigate the roles of glutamatergic excitotoxicity in phenomena such as epilepsy and cerebral ischemia. Its key procurement-relevant properties include high in-vivo potency and a favorable selectivity profile against other glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor.

While other quinoxalinedione antagonists like NBQX are commercially available, direct substitution is ill-advised for quantitative or in-vivo studies. Evidence shows significant differences in in-vivo potency, where YM-900 can be up to three times more potent in preclinical models. Choosing a less potent alternative like NBQX necessitates administering higher doses to achieve a comparable biological effect, which increases compound consumption, elevates project costs, and raises the risk of dose-limiting side effects or poor solubility confounding the experimental results. This makes the initial selection of the appropriate antagonist a critical procurement and experimental design decision.

Superior In-Vivo Potency in a Preclinical Seizure Model

In a head-to-head comparison using an audiogenic seizure model in DBA/2 mice, YM-900 demonstrated significantly greater in-vivo potency than the common in-class substitute, NBQX. YM-900 produced a suppressive effect on tonic seizures with an ED50 value of 2.54 mg/kg (i.p.), whereas NBQX required a nearly 3-fold higher dose to achieve the same endpoint.

Evidence DimensionAnticonvulsant Potency (ED50)
Target Compound Data2.54 mg/kg (i.p.) for YM-900
Comparator Or BaselineNBQX at 7.17 mg/kg (i.p.)
Quantified DifferenceYM-900 is 2.82 times more potent by weight
ConditionsAudiogenic tonic seizure suppression in DBA/2 mice.

This superior potency directly reduces compound consumption and total cost for in-vivo studies, requiring significantly less material per animal compared to NBQX to achieve the same therapeutic effect.

Improved Dose-Efficacy in a Preclinical Neuroprotection Model

In a gerbil model of global cerebral ischemia, post-ischemic administration of YM-900 demonstrated significant neuroprotection of hippocampal CA1 neurons at a lower dose than both NBQX and CNQX. A 15 mg/kg (i.p.) dose of YM-900 was effective, whereas a 30 mg/kg dose of NBQX was required to achieve a comparable level of neuronal protection in the same experimental paradigm.

Evidence DimensionEffective Neuroprotective Dose
Target Compound Data15 mg/kg (i.p. x 3) for YM-900
Comparator Or BaselineNBQX at 30 mg/kg (i.p. x 3) and CNQX at 60 mg/kg (i.p. x 3)
Quantified DifferenceYM-900 is 2x more dose-effective than NBQX and 4x more than CNQX
ConditionsPrevention of delayed neuronal death in hippocampal CA1 region in a Mongolian gerbil global ischemia model.

For resource-intensive ischemia studies, YM-900's higher dose-efficacy allows for a 50% reduction in the required dose compared to NBQX, minimizing potential toxicity and lowering compound expenditure.

High-Clarity Selectivity Profile for AMPA Receptors

YM-900 exhibits a well-defined selectivity profile, with a high affinity for AMPA receptors and substantially lower affinity for kainate and NMDA receptors. Radioligand binding assays determined its inhibition constant (Ki) at the AMPA receptor to be 84 nM. In contrast, its affinity for kainate receptors was over 26-fold weaker (Ki = 2200 nM), and it showed negligible activity at the NMDA receptor glycine site (Ki = 37,000 nM) and glutamate site (Ki > 100,000 nM).

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataKi = 84 nM for AMPA receptors
Comparator Or BaselineKi = 2200 nM for Kainate receptors; Ki > 37,000 nM for NMDA receptors
Quantified Difference26-fold selective for AMPA vs. Kainate; >440-fold selective for AMPA vs. NMDA (glycine site)
ConditionsRadioligand binding assays using rat brain membranes.

This high selectivity ensures that experimental results are attributable to AMPA receptor antagonism, not off-target effects on other glutamate receptors, which is critical for producing clear, publishable, and reproducible data.

In-Vivo Anticonvulsant and Epilepsy Efficacy Studies

For preclinical animal models of seizures or epilepsy where in-vivo potency is a primary driver of compound selection. The demonstrated 2.8-fold higher potency over NBQX makes YM-900 a more material- and cost-effective option for achieving robust anticonvulsant effects.

Neuroprotection Models of Cerebral Ischemia and Stroke

When investigating neuroprotective strategies in models of global or focal ischemia. YM-900's ability to provide significant neuronal protection at half the dose of NBQX is a key advantage, reducing the total amount of compound needed and minimizing the risk of dose-dependent side effects.

In-Vitro Assays to Isolate AMPA Receptor Function

For electrophysiology or cell-based assays designed to specifically probe the function of AMPA receptors. Its high selectivity over kainate and NMDA receptors ensures that observed effects are not confounded by interactions with other ionotropic glutamate receptors, leading to cleaner and more easily interpretable mechanistic data.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

309.0264814 Da

Monoisotopic Mass

309.0264814 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UAEXCLWI0Q

MeSH Pharmacological Classification

Anticonvulsants

Other CAS

154164-30-4

Wikipedia

YM 90K hydrochloride

Dates

Last modified: 08-15-2023
1: Katsuta K, Umemura K, Ueyama N, Matsuoka N. Pharmacological evidence for a correlation between hippocampal CA1 cell damage and hyperlocomotion following global cerebral ischemia in gerbils. Eur J Pharmacol. 2003 Apr 25;467(1-3):103-9. PubMed PMID: 12706462.
2: Kodama M, Yamada N, Sato K, Kitamura Y, Koyama F, Sato T, Morimoto K, Kuroda S. Effects of YM90K, a selective AMPA receptor antagonist, on amygdala-kindling and long-term hippocampal potentiation in the rat. Eur J Pharmacol. 1999 Jun 11;374(1):11-9. PubMed PMID: 10422635.
3: Kawasaki-Yatsugi S, Shimizu-Sasamata M, Yatsugi S, Yamaguchi T. Delayed treatment with YM90K, an AMPA receptor antagonist, protects against ischaemic damage after middle cerebral artery occlusion in rats. J Pharm Pharmacol. 1998 Aug;50(8):891-8. PubMed PMID: 9751454.
4: Kohara A, Okada M, Tsutsumi R, Ohno K, Takahashi M, Shimizu-Sasamata M, Shishikura J, Inami H, Sakamoto S, Yamaguchi T. In-vitro characterization of YM872, a selective, potent and highly water-soluble alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor antagonist. J Pharm Pharmacol. 1998 Jul;50(7):795-801. PubMed PMID: 9720630.
5: Shimazu Y, Umemura K, Kawano K, Hokamura K, Kawazura H, Nakashima M. Respiratory effects of halothane and AMPA receptor antagonist synergy in rats. Eur J Pharmacol. 1998 Jan 26;342(2-3):261-5. PubMed PMID: 9548395.
6: Ohmori J, Shimizu-Sasamata M, Okada M, Sakamoto S. 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone and related compounds: synthesis and structure-activity relationships for the AMPA-type non-NMDA receptor. J Med Chem. 1997 Jun 20;40(13):2053-63. PubMed PMID: 9207947.
7: Okada M, Kohara A, Yamaguchi T. Characterization of YM90K, a selective and potent antagonist of AMPA receptors, in rat cortical mRNA-injected Xenopus oocytes. Eur J Pharmacol. 1996 Aug 15;309(3):299-306. PubMed PMID: 8874154.
8: Shimizu-Sasamata M, Kawasaki-Yatsugi S, Okada M, Sakamoto S, Yatsugi S, Togami J, Hatanaka K, Ohmori J, Koshiya K, Usuda S, Murase K. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist. J Pharmacol Exp Ther. 1996 Jan;276(1):84-92. PubMed PMID: 8558460.
9: Ohmori J, Sakamoto S, Kubota H, Shimizu-Sasamata M, Okada M, Kawasaki S, Hidaka K, Togami J, Furuya T, Murase K. 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride (YM90K) and related compounds: structure-activity relationships for the AMPA-type non-NMDA receptor. J Med Chem. 1994 Feb 18;37(4):467-75. Erratum in: J Med Chem 1997 Feb 28;40(5):826. PubMed PMID: 8120865.

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